molecular formula C14H12N4O3 B2713752 N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide CAS No. 1355517-10-0

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide

Cat. No. B2713752
CAS RN: 1355517-10-0
M. Wt: 284.275
InChI Key: RQKRKDULGWXZMV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders. It was first synthesized in 2005 by a team of researchers at the University of California, Los Angeles.

Mechanism of Action

The exact mechanism of action of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including glutamate and GABA. It also has antioxidant properties, which may help to protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow, and increase the production of neurotrophic factors. It also has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide in lab experiments is that it has been shown to be relatively safe and well-tolerated in animals. It also has a relatively low molecular weight, which makes it easier to administer and study. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide. One area of interest is in developing new formulations of the drug that are more effective at crossing the blood-brain barrier. Another area of interest is in studying the long-term effects of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide on neurological function and disease progression. Additionally, there is interest in studying the potential of N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis.

Synthesis Methods

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including acetonitrile, hydrochloric acid, and sodium hydroxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been the subject of several scientific studies, which have demonstrated its potential in treating various neurological disorders. Some of the disorders that N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide has been studied for include traumatic brain injury, stroke, and Alzheimer's disease.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-8-14(5-2-6-14)17-13(19)10-7-9-3-1-4-11(18(20)21)12(9)16-10/h1,3-4,7,16H,2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKRKDULGWXZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC3=C(N2)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-7-nitro-1H-indole-2-carboxamide

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